
N-(4-tert-butylphenyl)-2-nitrobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(4-tert-butylphenyl)-2-nitrobenzenesulfonamides and related compounds involves several key strategies. One common approach is the alkylation of 2- and 4-nitrobenzenesulfonamides, which can be prepared from primary amines. These compounds undergo smooth alkylation, giving N-alkylated sulfonamides in near-quantitative yields. These sulfonamides can be deprotected readily, giving secondary amines in high yields, highlighting their utility in organic synthesis (Fukuyama, Chung-Kuang Jow, & Mui Cheung, 1995).
Molecular Structure Analysis
Quantum-chemical calculations have been applied to similar compounds to define their optimized state, predict free energy, and distinguish molecular orbitals participating in spectrum formation, offering insights into the molecular structure and electronic properties of such compounds (Sun Peiming et al., 2022).
Chemical Reactions and Properties
N-(4-tert-butylphenyl)-2-nitrobenzenesulfonamides undergo various chemical reactions, including nitration and halogenation, to form derivatives with potential applications in synthesizing benzimidazoles and quinoxaline derivatives. These methods demonstrate the compound's versatility in chemoselective and functional group compatibility (Xiao Yu et al., 2022).
Physical Properties Analysis
The conformational properties of related nitrobenzenesulfonamides have been studied in both gas and crystalline phases to understand their molecular structure better. These studies, involving quantum chemical calculations and electron diffraction, have shown that these compounds can exhibit different conformers stabilized by intramolecular hydrogen bonds (N. Giricheva et al., 2011).
Chemical Properties Analysis
N-(4-tert-butylphenyl)-2-nitrobenzenesulfonamides' chemical properties, such as reactivity and interactions with various nucleophiles, have been explored through studies on their synthesis and reactions. For instance, the cathodic cleavage of the nitrobenzenesulfonyl group from aliphatic amines has been reported, demonstrating the compound's potential in synthetic applications (M. Zanoni & N. Stradiotto, 1991).
科学的研究の応用
Versatility in Amine Preparation
N-(4-tert-butylphenyl)-2-nitrobenzenesulfonamide is utilized in chemical synthesis, particularly in the preparation of secondary amines. Fukuyama et al. (1995) demonstrated that 2- and 4-nitrobenzenesulfonamides, easily prepared from primary amines, smoothly undergo alkylation to yield N-alkylated sulfonamides in near quantitative yields. These sulfonamides can be deprotected via Meisenheimer complexes, yielding secondary amines in high yields (Fukuyama, Jow, & Cheung, 1995).
Sulfonimidate Alkylation Agent
Maricich et al. (2013) developed a stable, crystalline ethyl N-tert-butyl-4-nitrobenzenesulfonimidate, capable of directly ethylating various acids to esters, alcohols, and phenols to ethers. This sulfonimidate is chemoselective, preferring oxygen over nitrogen and sulfur. The byproduct of alkylation, the sulfonamide, can be recycled to the sulfonimidate (Maricich et al., 2013).
Electrochemical Applications
Zanoni and Stradiotto (1991) explored the cathodic cleavage of the nitrobenzenesulfonyl group from aliphatic amines in N, N-dimethylformamide. They found that certain nitrobenzenesulfonamides are reduced in a two-step process, leading to cleavage of the S-N bond in good yields. This highlights the potential for electrochemical applications of these compounds (Zanoni & Stradiotto, 1991).
Oxidation Catalyst
Işci et al. (2014) used 4-tert-butylbenzenesulfonamide as a substituent in Fe(ii) phthalocyanine, designed for potential use as an oxidation catalyst. The resulting phthalocyanine showed remarkable stability under oxidative conditions, with applications in the oxidation of cyclohexene and styrene (Işci, Caner, Zorlu, Gürek, Dumoulin, & Ahsen, 2014).
Immunomodulatory Activity
Nizheharodava et al. (2020) investigated the effects of derivatives of 2-amino-4,6-di-tert-butylphenol, including compounds related to this compound, on human peripheral blood lymphocytes. They found that at certain concentrations, these compounds exerted immunomodulatory effects, stimulating the production of interferons (Nizheharodava, Ksendzova, Sysa, Yurkevich, Labai, Shadyro, & Zafranskaya, 2020).
特性
IUPAC Name |
N-(4-tert-butylphenyl)-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2,3)12-8-10-13(11-9-12)17-23(21,22)15-7-5-4-6-14(15)18(19)20/h4-11,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZIQGIZYPPJSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



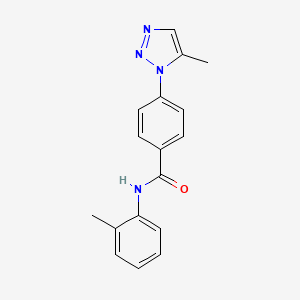
![(E)-3-[3-[(3-carbamoyl-8-methoxychromen-2-ylidene)amino]phenyl]prop-2-enoic acid](/img/structure/B2489917.png)
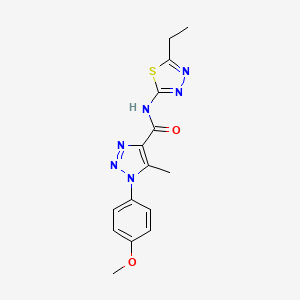
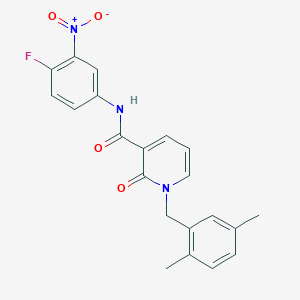
![4-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]thiane 1,1-dioxide](/img/structure/B2489921.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclopropane-1-carboxylic acid](/img/structure/B2489922.png)

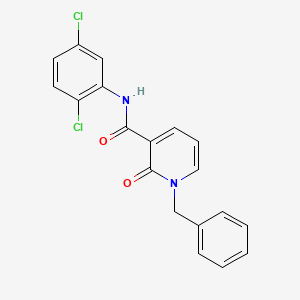
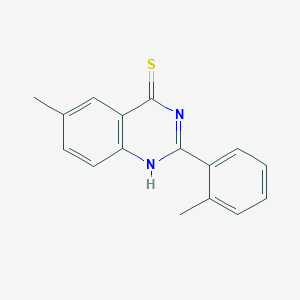
![2-((6-acetamidopyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2489931.png)
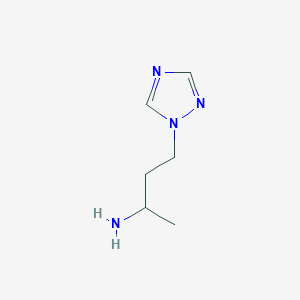
![1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2489936.png)